molecular formula C12H17NO B12499949 2-(Cyclohexylamino)phenol

2-(Cyclohexylamino)phenol

Cat. No.: B12499949
M. Wt: 191.27 g/mol
InChI Key: NQTSBOHCYASAMX-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)phenol is an organic compound with the molecular formula C12H17NO. It is a derivative of phenol where the hydrogen atom in the ortho position is replaced by a cyclohexylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyclohexylamino)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of cyclohexylamine with 2-chlorophenol under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions. It also affects cell signaling pathways and gene expression, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexylamino)phenol is unique due to the presence of both a cyclohexylamino group and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(cyclohexylamino)phenol

InChI

InChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h4-5,8-10,13-14H,1-3,6-7H2

InChI Key

NQTSBOHCYASAMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2O

Origin of Product

United States

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